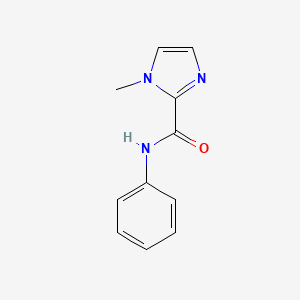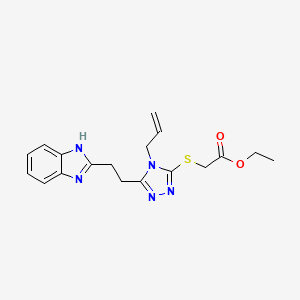
Silane, (cyclohexylidenemethyl)trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (cyclohexylidenemethyl)trimethyl- is an organosilicon compound with the chemical formula C13H24Si. This compound is characterized by a cyclohexylidene group attached to a trimethylsilane moiety. Organosilicon compounds like this one are widely used in various fields due to their unique chemical properties, including their ability to form stable bonds with both organic and inorganic substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (cyclohexylidenemethyl)trimethyl- typically involves the reaction of cyclohexylidene compounds with trimethylsilyl reagents. One common method is the palladium-catalyzed silylation of allylic alcohols using disilanes as precursors . This reaction proceeds under mild and neutral conditions, making it suitable for the synthesis of regio- and stereodefined allylsilanes.
Industrial Production Methods
In industrial settings, the production of Silane, (cyclohexylidenemethyl)trimethyl- can be achieved through large-scale silylation reactions. These reactions often utilize nickel or copper catalysts to ensure high yields and selectivity . The use of gold nanoparticles supported on ZrO2 has also been reported to efficiently generate alkyl radicals via homolysis of unactivated C(sp3)-O bonds, leading to the formation of diverse organosilicon compounds .
Análisis De Reacciones Químicas
Types of Reactions
Silane, (cyclohexylidenemethyl)trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The compound can participate in electrophilic substitution reactions, where an electrophile attacks the allyl or vinylsilane group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrosilanes, chlorosilanes, and various catalysts such as palladium, nickel, and copper . Reaction conditions often involve mild temperatures and neutral pH to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. For example, the oxidation of Silane, (cyclohexylidenemethyl)trimethyl- can yield silanols, while reduction reactions can produce siloxanes .
Aplicaciones Científicas De Investigación
Silane, (cyclohexylidenemethyl)trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is utilized in the modification of biomolecules to enhance their stability and reactivity.
Mecanismo De Acción
The mechanism of action of Silane, (cyclohexylidenemethyl)trimethyl- involves the formation of stable carbon-silicon bonds. The carbon-silicon bond is highly electron-releasing, which stabilizes positive charges in the β position through hyperconjugation . This property allows the compound to participate in various electrophilic addition reactions, where the electrophile becomes bound to the carbon γ to the silyl group .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, commonly used as a reagent in organic synthesis.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups, used in the semiconductor industry.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Uniqueness
Silane, (cyclohexylidenemethyl)trimethyl- is unique due to its cyclohexylidene group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of regio- and stereodefined allylsilanes, which are valuable intermediates in organic synthesis .
Propiedades
Número CAS |
38329-94-1 |
|---|---|
Fórmula molecular |
C10H20Si |
Peso molecular |
168.35 g/mol |
Nombre IUPAC |
cyclohexylidenemethyl(trimethyl)silane |
InChI |
InChI=1S/C10H20Si/c1-11(2,3)9-10-7-5-4-6-8-10/h9H,4-8H2,1-3H3 |
Clave InChI |
OWJOFYDHOUEIIQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C=C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


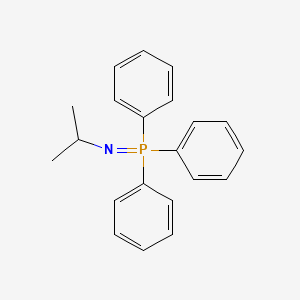
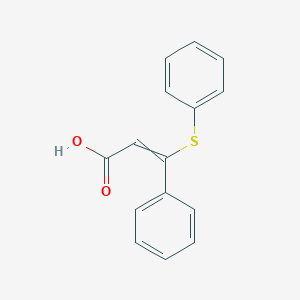
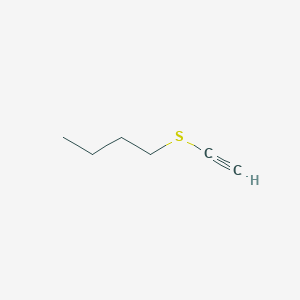
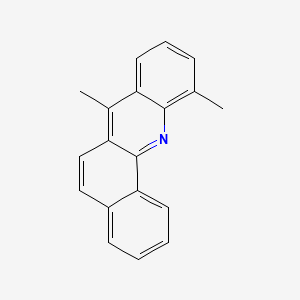
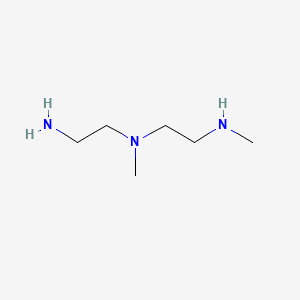
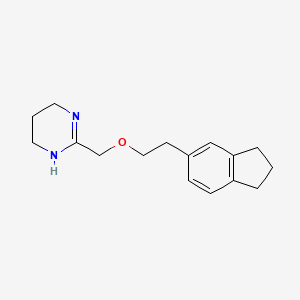
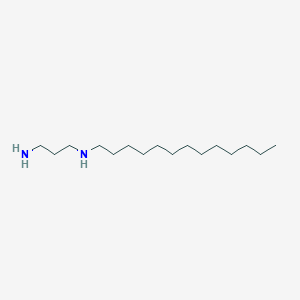
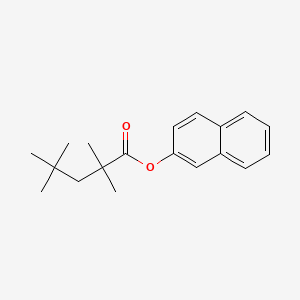
![Diethyl [{[(benzyloxy)carbonyl]amino}(phenyl)methyl]phosphonate](/img/structure/B14674508.png)
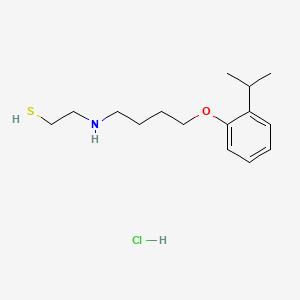
![N-(2,2-dinitroethyl)-N-[2-[2,2-dinitroethyl(nitro)amino]ethyl]nitramide](/img/structure/B14674519.png)
![3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14674524.png)
